(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid
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Overview
Description
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C17H21BO5 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, the compound likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium . The compound, being a boronic acid, would provide the organic group for this transfer.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role in these reactions would therefore have downstream effects on the synthesis of various organic compounds.
Result of Action
The result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of the compound, like other boronic acids used in Suzuki-Miyaura coupling reactions, can be influenced by various environmental factors. These may include the presence of a palladium catalyst, the pH of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows the compound to interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups. For instance, it can bind to serine proteases, which have active sites containing serine residues. The interaction between this compound and these enzymes can inhibit their activity, making it a useful tool for studying enzyme function and regulation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in gene transcription and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can affect metabolic pathways by inhibiting key enzymes, altering the levels of metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can be targeted to the mitochondria or endoplasmic reticulum, affecting the function of these organelles and influencing cellular metabolism .
Properties
CAS No. |
1072951-94-0 |
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Molecular Formula |
C17H21BO5 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
[4-[(3,5-dimethoxyphenoxy)methyl]-3,5-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C17H21BO5/c1-11-5-13(18(19)20)6-12(2)17(11)10-23-16-8-14(21-3)7-15(9-16)22-4/h5-9,19-20H,10H2,1-4H3 |
InChI Key |
KSHLSSLREUYDHF-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC(=C2)OC)OC)C)(O)O |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)COC2=CC(=CC(=C2)OC)OC)C)(O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.